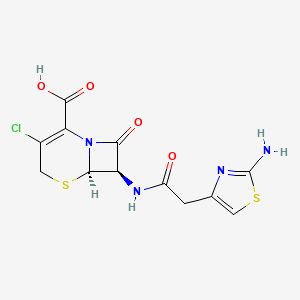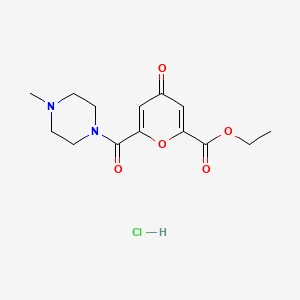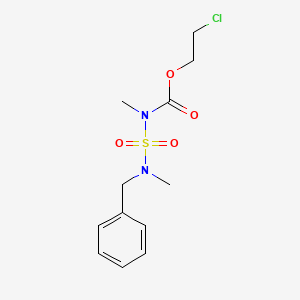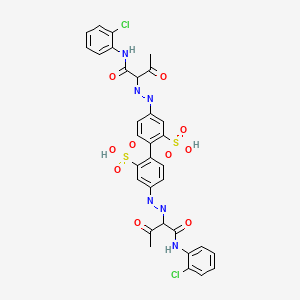
Furosardonin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furosardonin A: is a sesquiterpene compound isolated from the mushroom Russula sardonia. This compound is concentrated in the milky juice produced by the mushroom and is known for its protective properties against snails, insects, and other predators .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Furosardonin A can be isolated from Russula sardonia through high-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS) techniques . The isolation process involves extracting the milky juice from the mushroom and then purifying the compound using HPLC.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically the Russula sardonia mushroom .
Analyse Des Réactions Chimiques
Types of Reactions: Furosardonin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: Its sesquiterpene structure makes it an interesting subject for research in natural product chemistry .
Biology: In biological research, Furosardonin A has been investigated for its anti-neosporal activity. It has shown potential in preventing the invasion of Neospora caninum, a protozoan parasite, in vitro .
Medicine: While there are no current medical applications of this compound, its biological activity suggests potential for future research in developing anti-parasitic drugs.
Industry: There are no known industrial applications of this compound at this time. its protective properties against predators could inspire future applications in agriculture or pest control.
Mécanisme D'action
The exact mechanism of action of Furosardonin A is not fully understood. it is believed to exert its effects by interfering with the cellular processes of Neospora caninum, thereby preventing the parasite from invading host cells .
Comparaison Avec Des Composés Similaires
Sophoridane: Another sesquiterpene isolated from Sophora flavescens with anti-neosporal activity.
Tetraisopropylidene-cyclobutane: Found in Sophora flavescens and known for its biological activity.
Furanodiene: A compound from Torilis japonica with similar protective properties.
Uniqueness: Furosardonin A is unique due to its specific source, Russula sardonia, and its concentrated presence in the milky juice of the mushroom. Its protective properties against predators and potential anti-neosporal activity make it a compound of interest in various fields of research .
Propriétés
Numéro CAS |
74638-12-3 |
|---|---|
Formule moléculaire |
C15H20O2 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
(5R,8aR,9S)-5,7,7-trimethyl-5,8,8a,9-tetrahydro-4H-azuleno[5,6-c]furan-9-ol |
InChI |
InChI=1S/C15H20O2/c1-9-4-10-7-17-8-13(10)14(16)12-6-15(2,3)5-11(9)12/h5,7-9,12,14,16H,4,6H2,1-3H3/t9-,12-,14+/m1/s1 |
Clé InChI |
VFKMKXFLOYASKK-IUPBHXKESA-N |
SMILES isomérique |
C[C@@H]1CC2=COC=C2[C@H]([C@H]3C1=CC(C3)(C)C)O |
SMILES canonique |
CC1CC2=COC=C2C(C3C1=CC(C3)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)









